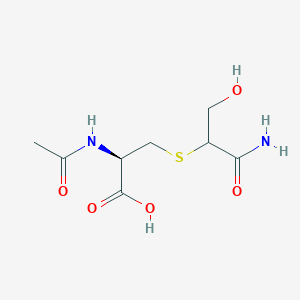

N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine

Overview

Description

“N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine” is a metabolite of acrylamide . Acrylamide is widely found in a variety of fried foods and cigarettes and is not only neurotoxic and carcinogenic, but also has many potential toxic effects . There are four recognized metabolites of acrylamide mercapturic acid, which are: N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA), N-acetyl-S-(2-carbamoylethyl)-L-cysteine-sulfoxide (AAMA-sul), N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine (iso-GAMA) .

Synthesis Analysis

Acrylamide is metabolized in vivo by two pathways. The first being biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide (GA). The second pathway is coupled to glutathione in the presence of glutathione S-transferase (GST): acrylamide to N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), glycidamide to N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA) .

Molecular Structure Analysis

The molecular formula of “this compound” is C8 H14 N2 O5 S .

Chemical Reactions Analysis

The conversion of acrylamide into glycidamide and glutathione coupling process is highly related to the gender and oral gavage dose .

Scientific Research Applications

Metabolism and Excretion Studies

N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine has been identified as a significant metabolite in human and animal studies involving acrylamide. Research by Hartmann et al. (2009) and others has shown that this compound is excreted in human urine following the ingestion of acrylamide, suggesting its role in the metabolic detoxification of acrylamide. Hartmann et al. found that about 1% of an orally administered dose of deuterium-labeled acrylamide was recovered as this compound, highlighting its importance in understanding the metabolism and potential detoxification pathways of acrylamide in humans (Hartmann et al., 2009).

Genetic Polymorphism and Metabolite Excretion

A study by Huang et al. (2011) investigated the relationship between genetic polymorphisms of metabolic enzymes and the excretion of acrylamide metabolites, including this compound. The study's findings suggest the influence of genetic variations on the metabolism of acrylamide and the formation of its metabolites, which is crucial for understanding individual differences in acrylamide metabolism and toxicity (Huang et al., 2011).

Toxicokinetics and Human Exposure Assessment

Zhang et al. (2020) developed an ultra-high performance liquid chromatography tandem mass spectrometry method for analyzing cascade metabolites of acrylamide, including this compound. This method aids in the assessment of toxicokinetics and short-term dietary internal exposure to acrylamide, providing a more comprehensive understanding of acrylamide metabolism and its potential health effects (Zhang et al., 2020).

Electrophilic Properties and Biomonitoring Potential

Vermeulen et al. (1989) discussed this compound as a common urinary metabolite of various electrophilic xenobiotic chemicals, highlighting its potential as a biomonitoring tool for exposure to toxic chemicals. The study explored the formation of this metabolite from various chemicals, providing insights into its role in the detoxification process and its potential use in occupational and environmental health studies (Vermeulen et al., 1989).

Mechanism of Action

Safety and Hazards

Future Directions

The current assessment of acrylamide intake through dietary questionnaires is confounded by a variety of factors, which poses limitations to safety assessment . Therefore, “N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine”, as a biomarker of internal human exposure, can reflect acrylamide intake in the short term, which is of great significance for tracing acrylamide-containing foods and setting the allowable intake of acrylamide in foods .

Properties

IUPAC Name |

(2R)-2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5S/c1-4(12)10-5(8(14)15)3-16-6(2-11)7(9)13/h5-6,11H,2-3H2,1H3,(H2,9,13)(H,10,12)(H,14,15)/t5-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWCIZNAHHZFRX-ZBHICJROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(CO)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC(CO)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025773 | |

| Record name | N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137698-09-0 | |

| Record name | N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

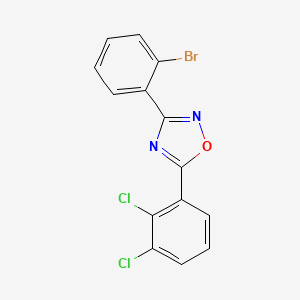

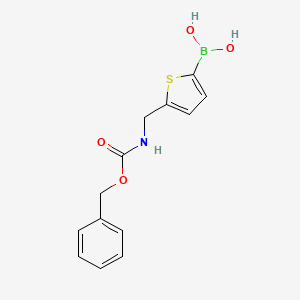

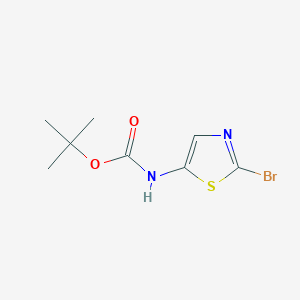

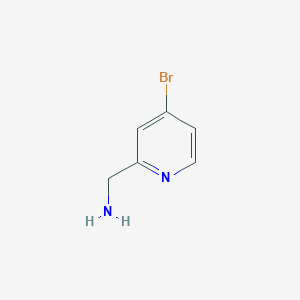

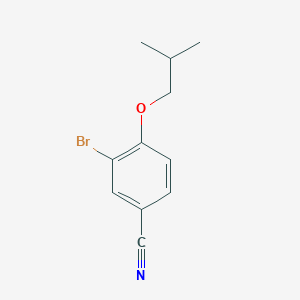

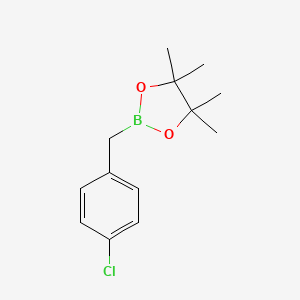

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL](/img/structure/B1373103.png)

![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)

![3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one](/img/structure/B1373107.png)

![Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1373108.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1373111.png)